2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Description
2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a triazole-based compound featuring a 1,2,3-triazole core substituted at the N1 position with a 3-chlorophenyl group, a methyl group at C5, and an acetic acid moiety at C4 (Figure 1). This compound has been cataloged but is currently discontinued commercially .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-10(6-11(16)17)13-14-15(7)9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHMNHHPAHXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and propargyl alcohol can be used as starting materials.
Substitution Reaction: The resulting triazole intermediate can undergo a substitution reaction with methyl iodide to introduce the methyl group at the 5-position of the triazole ring.
Acetic Acid Moiety Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Key Considerations
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Substituent positioning : The 5-methyl group arises from the alkyne substrate’s structure, while the 3-chlorophenyl group is introduced via the azide component.
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Regioselectivity : The triazole’s regiochemistry (1H vs. 2H) is controlled by the reaction conditions, such as solvent choice (e.g., THF/water vs. ethanol) .
Cycloaddition Mechanism
The 1,3-dipolar cycloaddition between azides and alkynes proceeds via asynchronous bond formation , favoring electron-deficient azides and alkynes . For example:
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Electron-deficient azides (e.g., 4-nitrophenylsulfonyl azide) accelerate cycloaddition rates .
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Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize intermediates, while protic solvents (e.g., ethanol) may favor side reactions like cycloreversion .
Hydrolysis of Ester Groups
The ester-to-acid conversion is typically achieved via base-catalyzed hydrolysis (e.g., KOH in aqueous conditions) . This step ensures the formation of the terminal carboxylic acid group on the triazole ring.
Purity and Structural Validation
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HPLC : Purification is performed using reverse-phase columns with gradients of triethylammonium acetate buffer and acetonitrile . Analytical HPLC confirms ≥95% purity.
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HRMS : High-resolution mass spectrometry verifies the molecular formula (e.g., [M + H]+ = 303.0452 for analogous triazoles) .
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NMR : Proton NMR confirms regioselectivity (e.g., singlet at δ 8.05 ppm for triazole protons) .
Comparison of Characterization Data
| Technique | Key Observations | Analogous Compounds |
|---|---|---|
| HPLC | ≥95% purity | Compounds 64–104 |
| HRMS | Matched theoretical mass | Compound 23 : 535.1952 [M + H]+ |
| NMR | Triazole proton singlet | Compound 7a : δ 8.05 ppm |
Competing Reactions
In some triazole syntheses, competing reactions (e.g., formation of diazoketones or sulfonamides) can occur . To mitigate this:
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Use electron-donating groups on azides to favor triazole formation .
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Optimize solvent and temperature : Polar aprotic solvents (e.g., 1,4-dioxane) enhance cycloaddition efficiency .
Yield Considerations
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications in the triazole ring can enhance antibacterial activity, which is crucial in addressing antibiotic resistance issues .
2. Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. The compound has been linked to inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, triazole-based compounds have been reported to inhibit specific kinases associated with cancer progression, suggesting a promising avenue for therapeutic development .
3. Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. The presence of the chlorophenyl group may enhance the compound's ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Agricultural Applications
1. Agrochemicals
The compound's structural characteristics make it suitable for use as an agrochemical. Triazole derivatives are commonly employed as fungicides due to their ability to inhibit fungal growth. This particular compound may serve as a lead structure for developing new fungicidal agents that target crop pathogens effectively .
2. Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators, promoting growth and increasing yield in agricultural settings. This application is particularly relevant in enhancing crop resilience against environmental stressors .
Synthesis and Derivatives
The synthesis of 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method known for its efficiency and selectivity . Derivatives of this compound have been synthesized to explore enhanced biological activities or modified properties for specific applications.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and pain, providing anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:
Key Observations :
- Substituent Effects : The 3-chlorophenyl group in the target compound enhances lipophilicity compared to the difluoromethoxybenzyl group in . Ethyl substitution at C5 () increases steric bulk compared to the methyl group in the target.
- Functional Group Impact : The acetic acid group in the target compound improves aqueous solubility and hydrogen-bonding capacity relative to the ketone in .
Physicochemical Properties
- Hydrogen Bonding: The acetic acid group in the target compound donates two hydrogen bonds (H-bond donors: 2; acceptors: 5), similar to and , but differs from the ketone (), which lacks H-bond donors .
- Lipophilicity : The logP value of the target is influenced by the 3-chlorophenyl group (~2.5 estimated), comparable to (ethyl increases logP). The thiophene derivative () has lower logP (~0.8) due to reduced aromatic hydrophobicity .
- Molecular Weight : The target (251.67 g/mol) is lighter than (304.25 g/mol) but heavier than (196.20 g/mol).
Crystallographic and Conformational Analysis
- Target Compound : Predicted to adopt a planar triazole core with the 3-chlorophenyl group perpendicular to the plane, similar to isostructural compounds in .
- Comparison with : The acetic acid group in forms intermolecular H-bonds in the crystal lattice, a feature likely shared by the target compound .
Biological Activity
2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid (CAS No. 1017457-61-2) is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant data and research findings.
The chemical formula of this compound is C11H10ClN3O2 with a molecular weight of 251.67 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClN3O2 |
| Molecular Weight | 251.67 g/mol |
| CAS Number | 1017457-61-2 |
| Appearance | Powder |
| Purity | ≥95% |
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds indicate that they can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group in the structure enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy .
Enzyme Inhibition
One of the notable biological activities of triazole derivatives is their ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes has implications for treating neurodegenerative diseases like Alzheimer's. For example, related triazole compounds have shown IC50 values in the low micromolar range against BuChE, suggesting that this compound may possess similar inhibitory properties .
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Study 1: Synthesis and Antibacterial Activity
A study focused on synthesizing various triazole derivatives, including those with similar structural motifs to this compound. The synthesized compounds were tested against several bacterial strains, revealing significant antibacterial activity with some derivatives outperforming standard antibiotics .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of triazole derivatives to cholinesterase enzymes. The results indicated that modifications on the triazole ring could enhance binding interactions with the active site of AChE and BuChE, suggesting a potential pathway for drug development targeting neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid, and how are reaction conditions optimized?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by functionalization of the acetic acid moiety. Key steps include:
- Cycloaddition : Reacting 3-chlorophenyl azide with a propargyl precursor under Cu(I) catalysis .
- Acetic Acid Incorporation : Alkylation or nucleophilic substitution to introduce the acetic acid group, often using bromoacetic acid derivatives .
Optimization : Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves yield and reduces side products compared to conventional heating . Solvent choice (e.g., DMF or THF) and catalyst loading (1–5 mol% CuI) are critical for regioselectivity .
Q. How is the structural identity of this compound confirmed post-synthesis?
A multi-technique approach is employed:
- Elemental Analysis : Confirms empirical formula (C, H, N, Cl content) .
- Spectroscopy :
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 3100–2500 cm⁻¹ (O-H stretch) .
- ¹H NMR : Triazole proton (δ 7.5–8.0 ppm), methyl group (δ 2.1–2.3 ppm), and acetic acid protons (δ 3.6–4.0 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms triazole/chlorophenyl geometry (using SHELX software for refinement) .
Q. What computational tools predict the toxicity or pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME or ProTox-II assess acute toxicity (e.g., LD₅₀), hepatotoxicity, and bioavailability. For example, logP values >3 may indicate poor water solubility, requiring ester prodrug strategies .
- Molecular Docking : AutoDock Vina screens for off-target interactions (e.g., cytochrome P450 enzymes) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?
Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects. Methodological solutions include:
- Variable-Temperature NMR : Identifies coalescence temperatures for rotameric equilibria .
- COSY/HSQC Experiments : Resolve overlapping proton signals by correlating ¹H-¹H or ¹H-¹³C couplings .
- DFT Calculations : Predict theoretical NMR shifts (e.g., using Gaussian) and compare with experimental data to validate assignments .
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
- Prodrug Design : Synthesize methyl or ethyl esters of the acetic acid group to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and controlled release .
- Co-crystallization : Modify crystal forms (e.g., with co-formers like nicotinamide) to enhance dissolution rates .
Q. How does the 3-chlorophenyl substituent influence biological activity compared to other aryl groups?
- SAR Studies : Replace the 3-chlorophenyl group with 4-fluorophenyl or 2,4-dimethoxyphenyl analogs to assess antimicrobial or anticancer activity .
- Electrostatic Potential Maps : Compute using DFT to correlate electron-deficient chlorine with target binding (e.g., enzyme active sites) .
- In Vivo Efficacy : Compare pharmacokinetic profiles (e.g., brain penetration for neurotargets) using radiolabeled analogs in PET imaging .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Continuous-Flow Reactors : Mitigate exothermic risks in CuAAC reactions and improve reproducibility .
- Purification : Replace column chromatography with pH-selective crystallization (e.g., acid-base fractionation) .
- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., triazole regioisomers) under scaled conditions .
Data Contradiction Analysis
Q. How to address discrepancies between computational toxicity predictions and in vitro assays?
- False Positives : Computational models may overpredict hepatotoxicity due to structural alerts (e.g., triazole rings). Validate with primary hepatocyte assays .
- Metabolite Screening : Use LC-HRMS to detect reactive metabolites (e.g., epoxides) not accounted for in initial predictions .
- Species Differences : Compare murine vs. human liver microsome stability to refine predictions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
